molecular formula C11H17NO3 B573183 (R)-beta-(3,4-Dimethoxyphenyl)alaninol CAS No. 163957-35-5

(R)-beta-(3,4-Dimethoxyphenyl)alaninol

Cat. No.: B573183
CAS No.: 163957-35-5
M. Wt: 211.261
InChI Key: KTYIPWPXWFHMBD-SECBINFHSA-N
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Description

(R)-beta-(3,4-Dimethoxyphenyl)alaninol is a chiral amino alcohol derivative characterized by a 3,4-dimethoxyphenyl group attached to the beta-carbon of an alaninol backbone. The compound’s stereochemistry (R-configuration) and functional groups (methoxy substituents, hydroxyl, and amine groups) make it a promising candidate for pharmacological studies, particularly in neurotrophic and enzyme-modulating applications.

Properties

CAS No.

163957-35-5

Molecular Formula

C11H17NO3

Molecular Weight

211.261

IUPAC Name

(2R)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-8(5-9(12)7-13)6-11(10)15-2/h3-4,6,9,13H,5,7,12H2,1-2H3/t9-/m1/s1

InChI Key

KTYIPWPXWFHMBD-SECBINFHSA-N

SMILES

COC1=C(C=C(C=C1)CC(CO)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-beta-(3,4-Dimethoxyphenyl)alaninol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-beta-(3,4-Dimethoxyphenyl)alanine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-beta-(3,4-Dimethoxyphenyl)alaninol may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the efficient reduction of the precursor compound under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-beta-(3,4-Dimethoxyphenyl)alaninol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-beta-(3,4-Dimethoxyphenyl)alaninol can yield the corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, ®-beta-(3,4-Dimethoxyphenyl)alaninol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and in the study of stereochemistry.

Biology

In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and proteins to study their structure and function.

Medicine

In medicine, ®-beta-(3,4-Dimethoxyphenyl)alaninol has potential applications in drug development. Its chiral nature allows for the design of enantiomerically pure drugs with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of ®-beta-(3,4-Dimethoxyphenyl)alaninol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 3,4-dimethoxyphenyl group is a common structural motif in bioactive compounds. Below is a comparison of key analogs:

Compound Name Structure Key Functional Groups Primary Activities
(R)-beta-(3,4-Dimethoxyphenyl)alaninol (Target Compound) Alaninol backbone with 3,4-dimethoxyphenyl group at β-carbon Methoxy, hydroxyl, amine Hypothesized: Neurotrophic modulation, enzyme inhibition (inferred from analogs)
Compound-1 & Compound-2 (Z. montanum) Cyclohexene core with trans/cis 3,4-dimethoxystyryl substituents Methoxy, styryl double bond Neurotrophic effects in PC12 cells and cortical neurons
Curcumin analogs (3e, 3d, 2e) Cyclopentanone/cyclohexanone with 3,4-dimethoxybenzylidene acryloyl groups Methoxy, carbonyl, α,β-unsaturated ketone Antioxidant, ACE inhibition, tyrosinase/HIV-1 protease inhibition
Lignin model compounds (2, 3, 4) Ethanol/ethanone/ethane cores with β-O-4-linked 3,4-dimethoxyphenyl groups Methoxy, β-O-4 ether bond, hydroxyl/ketone β-O-4 bond cleavage under alkaline conditions
3-(3,4-Dimethoxyphenyl)-L-alanine Alanine backbone with 3,4-dimethoxyphenyl group Methoxy, carboxylic acid, amine Analytical standard, potential precursor for bioactive molecules

Key Structural-Activity Relationships (SARs)

  • Methoxy Positioning : 3,4-Dimethoxy substitution enhances electron donation and steric effects, improving binding to biological targets (e.g., ACE inhibition in 3d ).
  • Backbone Flexibility: Cyclohexene (Z. montanum compounds) vs. cyclopentanone (curcumin analogs) influences conformational stability and activity profiles.
  • Functional Groups : Hydroxyl/amine groups in the target compound may enable hydrogen bonding absent in lignin models or curcumin analogs, altering solubility and target specificity.

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